The synthesis of 2-phenylpyrazolo(4,3-c)quinolin-3(5H)-one can be accomplished through various methods, with the Friedländer condensation being a prominent approach. This reaction typically involves the condensation of an aniline derivative with a suitable pyrazolone in the presence of a carbonyl compound.
The typical reaction conditions may involve temperatures ranging from 90°C to 240°C depending on the specific synthetic route employed. The use of solvents such as diphenyl ether or xylene is common in facilitating these reactions.
The molecular structure of 2-phenylpyrazolo(4,3-c)quinolin-3(5H)-one features a fused ring system comprising a pyrazole and quinoline moiety. Key structural details include:
Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to characterize this compound, revealing distinct chemical shifts that correspond to its hydrogen atoms in various environments within the molecule .
2-Phenylpyrazolo(4,3-c)quinolin-3(5H)-one can undergo several chemical reactions:
Key reagents used in reactions involving this compound include:
The mechanism of action for 2-phenylpyrazolo(4,3-c)quinolin-3(5H)-one primarily involves inhibition of phosphodiesterase type 5 (PDE5A), an enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP). By inhibiting PDE5A, this compound can enhance cGMP levels, leading to vasodilation and increased blood flow—an effect beneficial in treating erectile dysfunction and potentially other conditions like cancer .
Molecular docking studies have shown that derivatives of this compound exhibit favorable binding affinities towards PDE5A, supporting its potential as a therapeutic agent .
The pharmacological profile of 2-phenylpyrazolo(4,3-c)quinolin-3(5H)-one makes it an attractive candidate for various therapeutic applications:
2-Phenylpyrazolo[4,3-c]quinolin-3(5H)-one (CGS 8216) emerged in the early 1980s as a pivotal compound in neuropharmacology. Initially synthesized during structure-activity relationship (SAR) explorations of pyrazoloquinoline derivatives, it was rapidly identified as a high-affinity ligand for the benzodiazepine receptor (BZR), with a Ki value of 15 nM in rat brain synaptic membranes [1]. Unlike classical benzodiazepines, CGS 8216 exhibited unique functional properties: it antagonized diazepam-induced sedation, muscle relaxation, and anticonvulsant effects in rodent models without intrinsic depressant activity. For instance, it reversed diazepam-mediated suppression of pentylenetetrazole-induced seizures at doses of 1–5 mg/kg (i.p.) and blocked benzodiazepine-enhanced GABAergic neurotransmission in electrophysiological assays [1] [6]. These early studies established CGS 8216 as the first orally active BZR antagonist with potential for probing receptor mechanisms.
Table 1: Early Pharmacological Profile of CGS 8216
Property | Experimental Model | Key Finding | Reference |
---|---|---|---|
Receptor Affinity | Rat brain synaptic membranes | Ki = 15 nM; competitive displacement of [³H]diazepam | [1] |
Antagonism of Sedation | Diazepam-treated rats (5 mg/kg) | Complete reversal at 1 mg/kg i.p. | [1] |
Proconvulsant Effect | Pentylenetetrazole seizure test | Reduced seizure threshold at >10 mg/kg | [6] |
GABA Shift | In vitro BZR binding | No enhancement of GABA affinity for BZR | [4] |
Synthetic routes to CGS 8216 leveraged Friedländer condensation between anthranilaldehyde derivatives and 4-functionalized pyrazolones, enabling scalable production for in vivo studies [5] [9]. This accessibility facilitated rapid characterization, revealing its "inverse agonist" profile—an effect later linked to anxiogenic and proconvulsant properties at higher doses [1] [6].
Pyrazoloquinolines constitute a heterocyclic system fusing pyrazole and quinoline rings, with isomeric variations dictating pharmacological specificity. CGS 8216 belongs to the pyrazolo[4,3-c]quinolin-3-one subclass, characterized by:
Table 2: Structural Comparison of Pyrazoloquinoline Isomers
Isomer | Ring Junction | BZR Affinity | Key Functional Activity |
---|---|---|---|
Pyrazolo[4,3-c]-quinoline (e.g., CGS 8216) | N9-C9a | High (Ki = 15 nM) | Inverse agonism/antagonism |
Pyrazolo[3,4-b]quinoline | N1-C9a | Low to moderate | Fluorescence applications |
Pyrazolo[3,4-c]quinoline | N2-C3 | Variable | PDE4 inhibition (e.g., derivatives in [3]) |
Critical SAR studies demonstrated that electron-withdrawing substituents (e.g., halogens) at the C2-phenyl para position enhance BZR affinity, while N-methylation at N5 abolishes activity [4] [8]. The planar tricyclic core enables π-stacking with BZR aromatic residues, with molecular modeling revealing hydrogen bonding between the C3 carbonyl and His102 of the α1 subunit of GABAA receptors [4] [8]. This scaffold’s versatility later enabled diversification toward adenosine A3 receptor modulators and phosphodiesterase inhibitors, though CGS 8216 itself remains BZR-selective [8].
CGS 8216 was instrumental in elucidating the functional heterogeneity of benzodiazepine receptors and their allosteric modulation of GABAA channels:
Table 3: Electrophysiological and Behavioral Effects of CGS 8216 vs. Reference Compounds
Parameter | CGS 8216 | Diazepam (Agonist) | Ro 15-1788 (Antagonist) | FG 7142 (Inverse Agonist) | |
---|---|---|---|---|---|
EEG Spectral Power (20–32 Hz) | ↑↑↑ (30 mg/kg) | ↓↓↓ | ↑ | ↑↑↑ | [10] |
Conflict Test (Rodent) | Anxiogenic | Anxiolytic | Neutral | Anxiogenic | [2] |
Seizure Threshold | Proconvulsant | Anticonvulsant | Neutral | Proconvulsant | [1] |
Memory Retention | Enhanced (1 mg/kg) | Impaired | Neutral | Variable | [6] |
Mechanistically, CGS 8216 reduces GABA-induced chloride influx by stabilizing BZR conformations with low affinity for GABA—a property leveraged to study anxiety circuits and hepatic encephalopathy pathogenesis [1] [7]. Its ability to modulate phosphodiesterase IV (PDE4) in later derivatives further exemplifies the pyrazolo[4,3-c]quinoline scaffold’s adaptability for targeting multiple neuropharmacological pathways [3] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7